1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(4-fluorophenyl)benzimidazole with pyridine-4-carbaldehyde under specific conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .
Chemical Reactions Analysis
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine can be compared with other benzimidazole derivatives such as:
1-(4-chlorophenyl)benzimidazole: Similar in structure but with a chlorine atom instead of fluorine, leading to different chemical properties and biological activities.
1-(4-methylphenyl)benzimidazole:
1-(4-nitrophenyl)benzimidazole: The presence of a nitro group significantly alters its chemical behavior and biological effects. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
783292-58-0 |
---|---|
Molecular Formula |
C19H15FN4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine |
InChI |
InChI=1S/C19H15FN4/c20-14-5-7-16(8-6-14)24-18-4-2-1-3-17(18)22-19(24)13-23-11-9-15(21)10-12-23/h1-12,21H,13H2 |
InChI Key |
NFOSDKQYIJXLPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)CN4C=CC(=N)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.